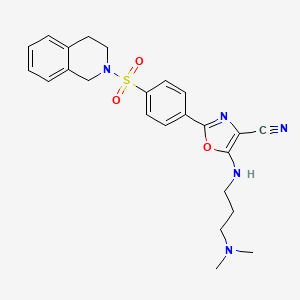

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((3-(dimethylamino)propyl)amino)oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains a dihydroisoquinoline group, a sulfonyl group, an oxazole group, and a nitrile group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Tetrahydroquinoline Derivatives : A study by Elkholy and Morsy (2006) outlines the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, showcasing its reactivity towards various reagents and highlighting its potential for forming diverse chemical derivatives with antimicrobial properties (Elkholy & Morsy, 2006).

Formation of Isoquinolines : Harcourt and Waigh (1971) demonstrated the formation of 1,2-dihydroisoquinolin-4(3H)-ones from methoxybenzylaminoacetonitriles, revealing the stability and oxidative potential of these compounds (Harcourt & Waigh, 1971).

Facile Synthesis of Isoquinolines : Shang et al. (2020) developed a metal-free one-pot synthesis of 3-aminoisoquinolines, indicating an efficient route for the synthesis of this compound and related structures (Shang et al., 2020).

Catalysis and Reaction Mechanisms

- Catalytic Synthesis : Jun He et al. (2016) explored the catalytic synthesis of 4-bromo-1,2-dihydroisoquinolines, suggesting the use of a rhodium catalyst in forming complex structures related to this compound (Jun He et al., 2016).

Biological Properties and Applications

Antifungal Properties : Gholap et al. (2007) investigated the antifungal activity of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues, revealing the potential biological applications of these compounds (Gholap et al., 2007).

Spasmolytic Activities : Vitali, Impicciatore, and Plazzi (1982) reported that certain benzylisoquinoline derivatives exhibit spasmolytic activities, highlighting the therapeutic potential of these compounds (Vitali, Impicciatore, & Plazzi, 1982).

Mechanism of Action

Target of Action

The primary target of this compound is the human aldo-keto reductase family 1 member C3 (AKR1C3) . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies .

Mode of Action

The compound interacts with its target, AKR1C3, in a unique way. The tetrahydroquinoline moiety of the compound is accommodated inside the SP1 pocket of AKR1C3 and interacts favorably with surrounding residues . This interaction results in a high inhibition selectivity .

Pharmacokinetics

Similar compounds with a dimethylaminopropylamine (dmapa) moiety are known to be used in the preparation of various pharmacologically active medicinally important compounds .

Result of Action

The result of the compound’s action is the inhibition of AKR1C3, which can lead to changes in hormone activity and potentially impact the progression of hormone-dependent or independent malignancies .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Properties

IUPAC Name |

2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-[3-(dimethylamino)propylamino]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3S/c1-28(2)14-5-13-26-24-22(16-25)27-23(32-24)19-8-10-21(11-9-19)33(30,31)29-15-12-18-6-3-4-7-20(18)17-29/h3-4,6-11,26H,5,12-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPSLCWMOHEAGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2917322.png)

![1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2917323.png)

![8-[(2E)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2917327.png)

![2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B2917331.png)

![1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2917338.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2917342.png)

![2,2-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2917344.png)